Cas no 133099-07-7 (Darifenacin hydrobromide)

Darifenacin hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- Darifenacin hydrobromide
- {1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidnyl}-2,2-iphenylacetamide hydrobromide
- (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-a-a-diphenyl-3-pyrrolidineacetamide Hydrobromide
- Emsele
- Enablex
- DARIFENACIN HBR
- Darifenacin Hydrobromid
- 3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α-a-diphenyl-3-pyrrolidineacetamide Hydrobromide
- Emselex
- 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, hydrobromide (1:1), (3S)-
- Darifenacin (hydrobromide)
- Darifenacin HCl
- 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide,hydrobromide
- (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide hydrobromide
- UK 88525-04
- {1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidnyl}-2,2-diphenylacetamide hydrobromide
- Darifenacin hydrobro
- DARFENACIN HYDROBROMIDE
- UK-88525 hydrobromide
- Darilong
- UK 88525-04 hydrobromide
- Darifenacinhydrobromide
- NCGC00263922-02
- (S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide hydrobromide
- Uk-88525-04 (hbr)
- CHEBI:31455
- Darifenacin 7.5 mg
- 133099-07-7 (HBr)
- Darifenacin hydrobromide (JAN/USAN)
- CS-0380
- DARIFENACIN HYDROBROMIDE [EMA EPAR]
- 3-Pyrrolidineacetamide, 1-(2-(2,3-dihydro-5-benzofuranyl)ethyl)-alpha,alpha-diphenyl-, monohydrobromide, (S)-
- CHEMBL1200935
- (S)-2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidnyl}-2,2-diphenylacetamide hydrobromide
- Darifenacin 15 mg
- SW219426-1
- DARIFENACIN HYDROBROMIDE [MART.]
- AS-35087
- UK-88525-04
- (S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenyl acetamide monohydribrimide
- 3-PYRROLIDINEACETAMIDE, 1-(2-(2,3-DIHYDRO-5-BENZOFURANYL)ETHYL)-alpha,alpha-DIPHENYL-, MONOHBR, (3S)-
- Diphenyl-acetamide hydrobromide
- Enablex (TN)
- 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
- 133099-07-7
- Darifenacin hydrobromide [USAN]
- DARIFENACIN HYDROBROMIDE [ORANGE BOOK]
- DARIFENACIN HYDROBROMIDE [USP-RS]
- Q27114313
- BD164350
- AC-1894
- EN300-123031
- UQAVIASOPREUIT-VQIWEWKSSA-N
- MFCD08141803
- Z1546616192
- 3-Pyrrolidineacetamide, 1-(2-(2,3-dihydro-5-benzofuranyl)ethyl)-alpha,alpha-diphenyl-, monohydrobromide, (3S)-
- CAS-133099-07-7
- Tox21_112636_1
- DARIFENACIN HYDROBROMIDE [MI]
- Tox21_112636
- CCG-220969
- Darifenacin hydrobromide- Bio-X
- 3-PYRROLIDINEACETAMIDE, 1-(2-(2,3-DIHYDRO-5-BENZOFURANYL)ETHYL)-.ALPHA.,.ALPHA.-DIPHENYL-, MONOHYDROBROMIDE, (3S)-
- DARIFENACIN HYDROBROMIDE (MART.)
- 3-PYRROLIDINEACETAMIDE, 1-[2-(2,3-DIHYDRO-5-BENZOFURANYL)ETHYL]-ALPHA,ALPHA-DIPHENYL-, HYDROBROMIDE (1:1), (3S)-
- 2-((3S)-1-(2-(2,3-dihydro-1-benzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide hydrobromide
- Darifenacin hydrobromide, United States Pharmacopeia (USP) Reference Standard
- (S)-2-{1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)-3-pyrrolidnyl}-2,2-diphenylacetamide hydrobromide
- 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide hydrobromide
- (S)-2-(1-(2-(2,3-DIHYDROBENZOFURAN-5-YL)ETHYL)-3-PYRROLIDNYL)-2,2-DIPHENYLACETAMIDE HBR
- (S)-2-(1-(2-(2,3-DIHYDROBENZOFURAN-5-YL)ETHYL)-3-PYRROLIDNYL)-2,2-DIPHENYLACETAMIDE HYDROBROMIDE
- UNII-CR02EYQ8GV
- HY-A0012
- D01699
- CR02EYQ8GV
- NCGC00168775-01
- 2-{(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide hydrobromide
- DARIFENACIN HYDROBROMIDE [JAN]
- DARIFENACIN HYDROBROMIDE [WHO-DD]
- s3144
- DARIFENACIN HYDROBROMIDE (USP-RS)
- UK-88525-04 (HYDROBROMIDE)
- DTXSID9046780
- AKOS015969311
- DTXCID7026780
- Darifenacin hydrobromide, >=98% (HPLC)
- Q-101006
- 3-PYRROLIDINEACETAMIDE, 1-(2-(2,3-DIHYDRO-5-BENZOFURANYL)ETHYL)-.ALPHA.,.ALPHA.-DIPHENYL-, MONOHBR, (3S)-
-
- MDL: MFCD08141803
- Inchi: InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1
- InChI Key: UQAVIASOPREUIT-VQIWEWKSSA-N
- SMILES: O=C(C(C1=CC=CC=C1)([C@@H]2CCN(CCC3=CC4=C(OCC4)C=C3)C2)C5=CC=CC=C5)N.Br
Computed Properties
- Exact Mass: 504.14100
- Monoisotopic Mass: 506.157
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 607
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6A^2
Experimental Properties
- Color/Form: No data available
- Melting Point: 228-235°C
- Boiling Point: 614.3°C at 760 mmHg
- Flash Point: No data available
- Solubility: DMSO: soluble20mg/mL, clear
- PSA: 41.57000
- LogP: 5.94630
- Vapor Pressure: No data available
- Specific Rotation: +35° (c=1, DCM)
- Optical Activity: [α]/D +41 to +49°, c = 1 in methylene chloride
- Sensitiveness: Sensitive to humidity
Darifenacin hydrobromide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Darifenacin hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A211196-50mg |
(S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide hydrobromide |
133099-07-7 | 98% | 50mg |
$8.0 | 2025-02-20 | |
Ambeed | A211196-250mg |
(S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide hydrobromide |
133099-07-7 | 98% | 250mg |
$20.0 | 2025-02-20 | |
Enamine | EN300-123031-0.1g |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide hydrobromide |
133099-07-7 | 95% | 0.1g |
$798.0 | 2023-11-13 | |
LKT Labs | D0169-10 mg |
Darifenacin Hydrobromide |
133099-07-7 | ≥98% | 10mg |
$68.10 | 2023-07-11 | |
ChemScence | CS-0380-100mg |
Darifenacin (hydrobromide) |
133099-07-7 | 98.28% | 100mg |
$209.0 | 2022-04-27 | |
DC Chemicals | DCAPI1440-250 mg |
Darifenacin HBr |
133099-07-7 | >99% | 250mg |
$500.0 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019217-50mg |
Darifenacin hydrobromide |
133099-07-7 | 98% | 50mg |
¥54 | 2024-05-26 | |
S e l l e c k ZHONG GUO | S3144-10mg |
Darifenacin HBr |
133099-07-7 | 99.97% | 10mg |
¥898.92 | 2023-09-15 | |
Ambeed | A211196-5g |
(S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide hydrobromide |
133099-07-7 | 98% | 5g |
$155.0 | 2025-02-20 | |
TRC | D193400-50mg |
Darifenacin Hydrobromide |
133099-07-7 | 50mg |
$ 127.00 | 2023-09-08 |
Darifenacin hydrobromide Related Literature
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
3. Book reviews
Additional information on Darifenacin hydrobromide
Darifenacin Hydrobromide (CAS No. 133099-07-7): A Comprehensive Overview of Its Pharmacological Profile, Clinical Applications, and Recent Research Advances
Darifenacin hydrobromide, with the chemical formula C19H21NO2·HBr and molecular weight of approximately 363.3 g/mol, is a synthetic anticholinergic agent primarily used for the treatment of overactive bladder (OAB) and urinary incontinence. As a derivative of the tropane alkaloid class, this compound exhibits unique pharmacological properties that distinguish it from other anticholinergic drugs. The CAS No. 133099-07-7 designation confirms its chemical identity and ensures specificity in pharmaceutical and research contexts. Recent studies have highlighted its potential in modulating bladder function through targeted mechanisms, positioning it as a significant therapeutic option in urology.
The chemical structure of Darifenacin hydrobromide features a piperidine ring fused with a tropane nucleus, which is critical for its pharmacodynamic activity. This molecular framework allows for selective antagonism of muscarinic receptors, particularly the M3 subtype, which plays a pivotal role in detrusor muscle contraction. Unlike older anticholinergics like oxybutynin, which exhibit broader receptor activity, Darifenacin hydrobromide demonstrates a more selective action, reducing side effects such as dry mouth and constipation. This selectivity is supported by recent research published in Pharmacological Research (2023), which emphasizes its potential to minimize systemic anticholinergic effects while maintaining efficacy in bladder control.
Pharmacologically, Darifenacin hydrobromide functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype located on the detrusor muscle. This mechanism inhibits the parasympathetic stimulation that leads to involuntary bladder contractions, thereby improving urinary storage capacity. A 2024 study in Journal of Urology demonstrated that its pharmacokinetic profile includes a half-life of approximately 12–14 hours, allowing for once-daily dosing. This prolonged duration of action enhances patient compliance, a critical factor in chronic conditions like overactive bladder. The drug is primarily metabolized in the liver via CYP450 enzymes, with minimal renal excretion, making it a suitable option for patients with mild renal impairment.
Clinically, Darifenacin hydrobromide is approved for the treatment of overactive bladder in adults, with a recommended dosage of 5–10 mg once daily. Its therapeutic efficacy has been validated in several randomized controlled trials (RCTs). For instance, a 2023 meta-analysis published in European Urology showed that patients treated with Darifenacin hydrobromide experienced a 35–40% reduction in urgency urinary incontinence episodes compared to placebo. Additionally, its pharmacodynamic effects are well-tolerated, with adverse events primarily limited to mild gastrointestinal disturbances, which are less prevalent than those associated with traditional anticholinergics.
Recent advancements in research have further expanded the potential applications of Darifenacin hydrobromide. A 2024 study in Frontiers in Pharmacology explored its role in modulating bladder sensory pathways, suggesting its utility in conditions like neurogenic bladder dysfunction. The drug’s ability to selectively target M3 receptors without affecting other muscarinic subtypes may also make it a candidate for combination therapies. For example, its use in conjunction with beta-3 adrenergic agonists like mirabegron has shown synergistic effects in improving bladder compliance, as reported in a 2023 trial published in Urology.
The pharmacological selectivity of Darifenacin hydrobromide has also been linked to its potential in reducing systemic anticholinergic side effects. A 2024 review in Drug Safety highlighted its favorable safety profile, particularly in elderly patients who are often at higher risk for adverse effects from traditional anticholinergics. This makes it a preferred choice for managing overactive bladder in populations with comorbid conditions such as diabetes or cardiovascular disease. Furthermore, its low potential for drug interactions, due to minimal hepatic metabolism, adds to its therapeutic appeal.
Emerging research is also exploring the neuroprotective properties of Darifenacin hydrobromide. A 2023 study in Neuropharmacology suggested that its ability to modulate intracellular calcium levels may have implications beyond urology, potentially offering benefits in neurological disorders involving cholinergic dysfunction. While these findings are preliminary, they underscore the versatility of this compound and its potential for repurposing in other therapeutic areas.
In conclusion, Darifenacin hydrobromide (CAS No. 133099-07-7) represents a significant advancement in the treatment of overactive bladder and urinary incontinence. Its selective pharmacological action, favorable safety profile, and recent clinical successes position it as a cornerstone in urological therapy. Ongoing research continues to uncover new applications, reinforcing its importance in modern medicine and highlighting the value of targeted pharmacological interventions.
133099-07-7 (Darifenacin hydrobromide) Related Products
- 496-16-2(Coumaran)
- 1207051-74-8(N-(butan-2-yl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide)
- 2034599-94-3(2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one)
- 623-76-7(1,3-Diethylurea)
- 893917-99-2(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-(2,5-dimethylphenyl)acetamide)
- 1201187-14-5(Ethyl 4-amino-2-ethylcyclopentanecarboxylate)
- 2034527-53-0((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone)
- 4899-82-5(4-((4-(Diethylamino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide)
- 2229475-83-4(tert-butyl N-2-amino-1-(5-chloropyridin-2-yl)ethylcarbamate)
- 1353960-09-4(2-[(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-ethanol)
